molecular formula C19H17N7O2S B13356495 N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B13356495
M. Wt: 407.5 g/mol
InChI Key: HKXRHQMVYHMKEL-UHFFFAOYSA-N
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Description

N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone moiety, a tetraazole ring, and a cyclopenta[b]thiophene core, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone intermediate, followed by the introduction of the ethyl linker and the formation of the tetraazole ring. The final step involves the cyclization to form the cyclopenta[b]thiophene core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research focuses on its potential therapeutic applications, such as drug development for various diseases.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety may interact with enzymes or receptors, modulating their activity. The tetraazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The cyclopenta[b]thiophene core contributes to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a quinazolinone moiety, a tetraazole ring, and a cyclopenta[b]thiophene core

Properties

Molecular Formula

C19H17N7O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H17N7O2S/c27-17(16-13-5-3-7-15(13)29-19(16)26-11-22-23-24-26)20-8-9-25-10-21-14-6-2-1-4-12(14)18(25)28/h1-2,4,6,10-11H,3,5,7-9H2,(H,20,27)

InChI Key

HKXRHQMVYHMKEL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCCN3C=NC4=CC=CC=C4C3=O)N5C=NN=N5

Origin of Product

United States

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